

3-Phenoxy piperidine hydrochloride chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Phenoxy piperidine hydrochloride**

Cat. No.: **B1591095**

[Get Quote](#)

An In-depth Technical Guide to **3-Phenoxy piperidine Hydrochloride**

Introduction

3-Phenoxy piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring substituted at the third position with a phenoxy group.^[1] As a member of the piperidine derivative family, which forms the structural core of numerous pharmaceuticals, this compound has garnered significant attention as a versatile building block in medicinal chemistry and drug discovery.^{[2][3]} Its hydrochloride salt form enhances stability and aqueous solubility, facilitating its use in various synthetic and biological applications.^[1]

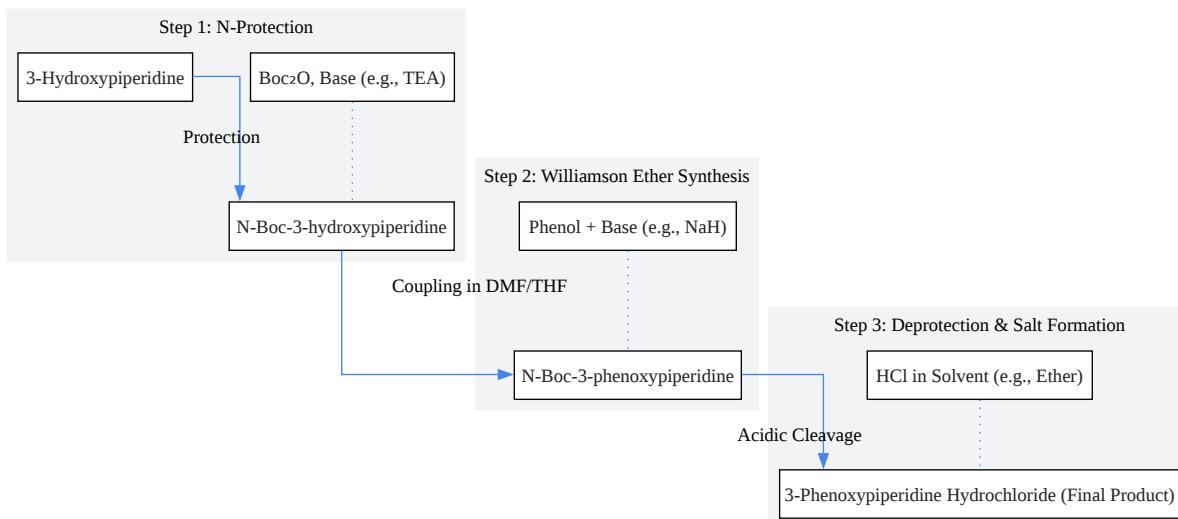
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **3-Phenoxy piperidine hydrochloride**. It is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold for the creation of novel therapeutic agents. Notably, this compound is being investigated for its potential in treating neurological and psychiatric disorders, partly due to its activity as a selective agonist for the sigma-1 receptor, which is involved in modulating intracellular calcium signaling and neurotransmitter release.^[4] It is crucial to distinguish its structure from the related 3-phenylpiperidine, which possesses a direct carbon-carbon bond between the rings, whereas 3-phenoxy piperidine features a more flexible ether linkage.^[1]

Section 1: Core Chemical and Physical Properties

The fundamental properties of **3-Phenoxy piperidine hydrochloride** are summarized below. This data is essential for its proper handling, storage, and application in experimental design.

Property	Value	Reference(s)
IUPAC Name	3-Phenoxy piperidine hydrochloride	[1]
Synonyms	3-PHENOXYPIPERIDINE HCl; Piperidine, 3-phenoxy-, hydrochloride	[4]
CAS Number	1171992-10-1	[1] [2] [4]
Molecular Formula	C ₁₁ H ₁₅ NO·HCl (or C ₁₁ H ₁₆ CINO)	[1] [2] [4]
Molecular Weight	213.71 g/mol	[1] [2]
Appearance	White to off-white crystalline powder	[2] [4]
Purity	≥ 96-97% (HPLC)	[2] [5]
Solubility	The hydrochloride salt form enhances solubility in polar solvents, including water, compared to its free base. [1] Specific quantitative data is not widely published.	[1]
Storage Conditions	Store at 0-8°C in a dry, well-ventilated place. Keep container tightly sealed. [2] [4]	[2] [4]

Section 2: Synthesis and Reactivity


Plausible Synthetic Pathway

While specific, scaled-up manufacturing protocols are proprietary, a logical and common approach for synthesizing 3-phenoxy piperidine is via a Williamson ether synthesis. This

method involves the coupling of an alcohol with an alkyl halide or, in this case, the coupling of a phenoxide with a piperidine derivative. A crucial consideration is the protection of the piperidine nitrogen to prevent it from acting as a competing nucleophile.

The proposed workflow is as follows:

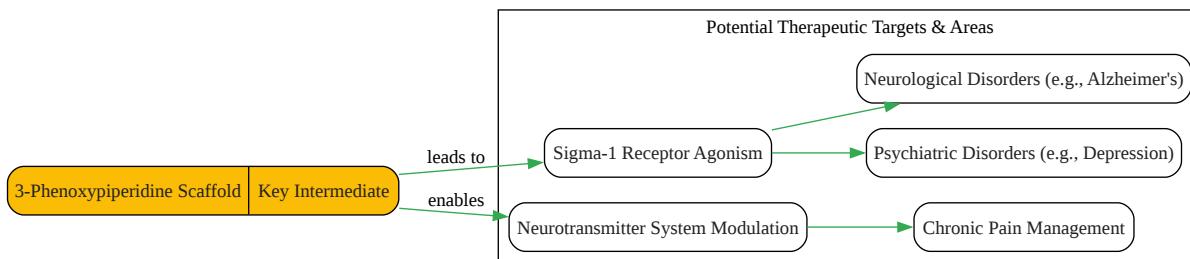
- **N-Protection:** The secondary amine of a starting material like 3-hydroxypiperidine is protected, typically with a Boc (tert-butyloxycarbonyl) group, to form N-Boc-3-hydroxypiperidine. This step ensures that the subsequent reaction occurs at the hydroxyl group.
- **Activation/Coupling:** The hydroxyl group of the protected piperidine is activated, or alternatively, phenol is deprotonated to form sodium phenoxide. These are then reacted together in a suitable polar aprotic solvent (e.g., DMF, THF) to form the ether linkage.
- **Deprotection:** The Boc protecting group is removed under acidic conditions (e.g., using trifluoroacetic acid or HCl).
- **Salt Formation:** The resulting 3-phenoxypiperidine free base is treated with hydrochloric acid in a suitable solvent (e.g., ether, isopropanol) to precipitate the stable hydrochloride salt.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for 3-Phenoxy piperidine HCl.

Reactivity Profile

The reactivity of 3-phenoxy piperidine is governed by its three main structural components:


- **Piperidine Nitrogen:** As a secondary amine (in its free base form), the nitrogen is nucleophilic and will readily react with electrophiles such as alkyl halides and acyl chlorides. In its hydrochloride salt form, the nitrogen is protonated and non-nucleophilic.
- **Phenoxy Ether Linkage:** The C-O-C bond is generally stable under standard reaction conditions. Cleavage requires harsh conditions, such as strong acids (e.g., HBr, HI).

- Aromatic Ring: The phenyl ring is susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The phenoxy group is an ortho-, para-directing activator.

Section 3: Applications in Research and Drug Development

3-Phenoxyphiperidine hydrochloride serves primarily as a key intermediate or scaffold in the synthesis of more complex, biologically active molecules.^{[1][2]} Its structural motifs are prevalent in compounds targeting the central nervous system.

- Neuroscience and Psychiatric Disorders: The compound is a precursor for developing potential treatments for neurological conditions such as Alzheimer's disease and psychiatric disorders like depression.^[4] This is linked to its role as a selective sigma-1 receptor agonist, a target implicated in neuroprotection and mood regulation.^[4]
- Structure-Activity Relationship (SAR) Studies: The piperidine ring and the phenoxy group provide distinct points for chemical modification. Researchers can systematically alter substituents on either ring to explore how structural changes affect biological activity, potency, and selectivity. This makes it an excellent scaffold for SAR exploration in drug discovery campaigns.^[6]
- Analgesics and Other CNS Agents: The broader class of 3-substituted piperidines is a well-established pharmacophore in the development of analgesics and other psychoactive agents that interact with neurotransmitter systems.^{[6][7]}

[Click to download full resolution via product page](#)

Caption: Role of the 3-Phenoxyphiperidine scaffold in drug discovery.

Section 4: Analytical Characterization Profile (Expected)

While public spectral data is scarce, the structure of **3-phenoxyphiperidine hydrochloride** allows for the prediction of characteristic signals in common analytical techniques.

- ^1H NMR:
 - Aromatic Protons: Signals expected in the δ 6.8-7.5 ppm range, showing characteristic splitting for a monosubstituted benzene ring.
 - Piperidine Protons: A complex series of multiplets expected in the δ 1.5-3.5 ppm range. The proton on the carbon bearing the phenoxy group (C3-H) would likely appear further downfield within this range. The protons adjacent to the nitrogen (C2-H, C6-H) would also be downfield.
 - Amine Proton (N-H): A broad signal, which may be exchangeable with D_2O . In the hydrochloride salt, this signal (N-H_2^+) would be prominent.
- ^{13}C NMR:

- Aromatic Carbons: 6 signals expected in the δ 115-160 ppm range.
- Aliphatic Carbons: 5 signals for the piperidine ring carbons expected in the δ 20-80 ppm range. The carbon attached to the oxygen (C3) would be the most downfield of this set.
- Mass Spectrometry (MS): In ESI+ mode, the free base would show a molecular ion peak $[M+H]^+$ at approximately m/z 178.12.
- Infrared (IR) Spectroscopy:
 - N-H Stretch: A broad band around 3200-3400 cm^{-1} (for the free base) or a broader N-H₂⁺ stretch for the salt.
 - C-O-C Stretch: A strong, characteristic ether stretch around 1200-1250 cm^{-1} .
 - Aromatic C-H Stretch: Signals just above 3000 cm^{-1} .
 - Aliphatic C-H Stretch: Signals just below 3000 cm^{-1} .

Section 5: Safety, Handling, and Storage

Hazard Identification

3-Phenoxy piperidine hydrochloride is classified as an irritant.[\[4\]](#) Standard safety precautions for handling chemical reagents should be strictly followed.

- Hazard Codes: Xi (Irritant).[\[4\]](#)
- GHS Hazard Statements (General for Piperidine Derivatives): May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[\[8\]](#)[\[9\]](#)

Recommended Handling Protocol

- Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or fumes.[\[10\]](#)
- Personal Protective Equipment (PPE): Wear appropriate PPE, including:
 - Nitrile or neoprene gloves.

- Chemical safety goggles or a face shield.
- A laboratory coat.[\[9\]](#)
- Handling Practices: Avoid generating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[\[9\]](#)
- Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and use an absorbent, inert material to clean up the spill. Dispose of waste in a sealed container according to institutional and local regulations.[\[9\]](#)

First Aid Measures

- If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[\[11\]](#)
- In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[\[11\]](#)
- In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[\[11\]](#)
- If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[\[9\]](#)

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[\[2\]](#)[\[12\]](#) Recommended storage temperature is between 0-8°C.[\[2\]](#)

Conclusion

3-Phenoxy piperidine hydrochloride is a valuable chemical entity with significant potential in the field of pharmaceutical sciences. Its unique structure, combining the pharmacologically relevant piperidine core with a flexible phenoxy substituent, makes it an attractive starting point

for the synthesis of novel compounds targeting the central nervous system. With established utility as a building block for potential therapeutics aimed at neurological and psychiatric disorders, particularly through its interaction with the sigma-1 receptor, it remains a compound of high interest for researchers and drug development professionals. Proper understanding of its chemical properties, reactivity, and safety protocols is paramount to unlocking its full potential in the pursuit of innovative medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Phenoxy piperidine hydrochloride (1171992-10-1) for sale [vulcanchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. lookchem.com [lookchem.com]
- 5. 3-Phenoxy piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-Phenoxy piperidine hydrochloride | C11H16ClNO | CID 17749786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. chemicalbook.com [chemicalbook.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [3-Phenoxy piperidine hydrochloride chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591095#3-phenoxy piperidine-hydrochloride-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com